molecular formula C9H10O2 B3150959 1-(3-Hydroxy-2-methylphenyl)ethanone CAS No. 69976-81-4

1-(3-Hydroxy-2-methylphenyl)ethanone

Cat. No.: B3150959
CAS No.: 69976-81-4
M. Wt: 150.17 g/mol
InChI Key: ZGMOESHBYCGMDS-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H10O2. It is a derivative of acetophenone, characterized by the presence of a hydroxyl group and a methyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxy-2-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-hydroxy-2-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of biocatalysts and environmentally friendly solvents, are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxy-2-methylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-2-methylphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, respectively. These interactions can influence enzyme activity, receptor binding, and other biochemical processes, leading to specific biological effects .

Comparison with Similar Compounds

1-(3-Hydroxy-2-methylphenyl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(3-hydroxy-2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-8(7(2)10)4-3-5-9(6)11/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMOESHBYCGMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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